Methyl 2-Bromo-3,6-dichlorobenzoate
Description
Methyl 2-bromo-3,6-dichlorobenzoate is a halogenated benzoate ester characterized by a bromine atom at the 2-position, chlorine atoms at the 3- and 6-positions, and a methyl ester group. Halogenated benzoates are critical for their electron-withdrawing effects, which influence reactivity in cross-coupling reactions and metabolic stability in drug candidates .
Properties
Molecular Formula |
C8H5BrCl2O2 |
|---|---|
Molecular Weight |
283.93 g/mol |
IUPAC Name |
methyl 2-bromo-3,6-dichlorobenzoate |
InChI |
InChI=1S/C8H5BrCl2O2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3 |
InChI Key |
WLECHZJRMIACKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-Bromo-3,6-dichlorobenzoate can be synthesized through several methods. One common method involves the bromination of methyl 3,6-dichlorobenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Bromo-3,6-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding methyl 3,6-dichlorobenzoate.
Oxidation Reactions: Oxidation can lead to the formation of more complex derivatives.
Common Reagents and Conditions
Substitution: Typical reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents.
Reduction: Common reducing agents are lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Reduction: The major product is methyl 3,6-dichlorobenzoate.
Oxidation: Products can include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 2-Bromo-3,6-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-Bromo-3,6-dichlorobenzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
a) Halogen Positioning and Reactivity
b) Steric and Electronic Effects
- Methoxy vs. Amino Groups: Methoxy groups (e.g., in ) act as electron-donating groups, stabilizing intermediates in electrophilic aromatic substitution. Conversely, amino groups (e.g., in ) facilitate hydrogen bonding, critical for target binding in drug design.
- Nitro Groups : Nitro-substituted analogs (e.g., ) exhibit higher melting points (109°C) due to strong dipole interactions but require careful handling in synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
